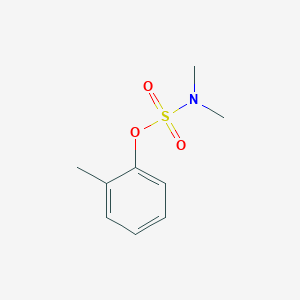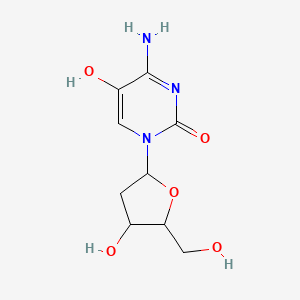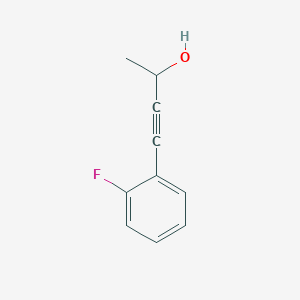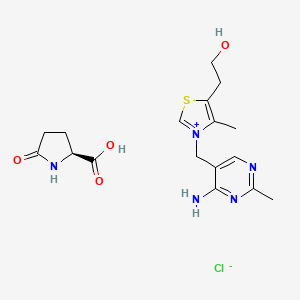
2-methylphenyl N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a sulfamate group attached to a 2-methylphenyl ring, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylphenyl N,N-dimethylsulfamate typically involves the reaction of 2-methylphenol with N,N-dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
2-methylphenol+N,N-dimethylsulfamoyl chloride→2-methylphenyl N,N-dimethylsulfamate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-methylphenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to an amine.
Substitution: The sulfamate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium or nickel are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce amines .
Applications De Recherche Scientifique
2-methylphenyl N,N-dimethylsulfamate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which 2-methylphenyl N,N-dimethylsulfamate exerts its effects involves the interaction of the sulfamate group with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify the structure and function of target molecules. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to elucidate the detailed mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylphenyl sulfamate
- N,N-dimethylsulfamate
- 2-methylphenyl N,N-dimethylcarbamate
Uniqueness
2-methylphenyl N,N-dimethylsulfamate is unique due to its specific combination of a 2-methylphenyl ring and a dimethylsulfamate group. This structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group on the phenyl ring can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions .
Propriétés
Formule moléculaire |
C9H13NO3S |
|---|---|
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
(2-methylphenyl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H13NO3S/c1-8-6-4-5-7-9(8)13-14(11,12)10(2)3/h4-7H,1-3H3 |
Clé InChI |
DOBWLYVFFNYYFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OS(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B14122572.png)


![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B14122608.png)
![3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)

![1-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B14122617.png)
![N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122622.png)
![benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14122630.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122639.png)
